3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole
Overview
Description
3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the bromine and methanesulfonyl groups in the molecule enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole typically involves the reaction of 3-amino-5-methanesulfonyl-[1,2,4]thiadiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanesulfonyl group can be oxidized to sulfone or reduced to sulfide under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity . The compound can form covalent bonds with nucleophilic residues in proteins, thereby altering their function . Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress-related pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methyl-[1,2,4]thiadiazole: Similar structure but lacks the methanesulfonyl group.
5-Methanesulfonyl-[1,2,4]thiadiazole: Lacks the bromine atom.
3-Chloro-5-methanesulfonyl-[1,2,4]thiadiazole: Chlorine instead of bromine.
Uniqueness
3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole is unique due to the presence of both bromine and methanesulfonyl groups, which enhance its reactivity and potential for diverse chemical transformations . This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C3H3BrN2O2S2 |
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Molecular Weight |
243.1 g/mol |
IUPAC Name |
3-bromo-5-methylsulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C3H3BrN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3 |
InChI Key |
YMOWVXWTQSTGRE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NS1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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